Cyclopropane, 1,1-dimethyl-2-methylene-

Description

General Significance of Strained Ring Systems in Chemical Transformations

Cyclic molecules that contain three or four-membered rings, such as cyclopropanes, are characterized by significant ring strain. wikipedia.org This strain arises from the deviation of bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries, leading to what is known as angle strain. wikipedia.orgyoutube.com In cyclopropane (B1198618), for instance, the internal C-C-C bond angles are compressed to 60°. youtube.com This distortion results in imperfect overlap of atomic orbitals, creating weaker "bent" bonds and a higher potential energy state compared to their acyclic counterparts. pharmacy180.comlibretexts.org

This inherent instability is not a drawback but rather a powerful driving force for chemical reactivity. pharmacy180.com Molecules with substantial ring strain readily undergo exothermic ring-opening reactions to relieve this stored energy, making them highly valuable intermediates in organic synthesis. pharmacy180.comrsc.org The high strain energy contributes to lower activation energies for these transformations. pharmacy180.com The reactivity of these systems allows for the construction of complex molecular architectures that would be challenging to assemble through other means.

The total strain energy in a cycloalkane is a combination of angle strain and torsional strain (also known as eclipsing strain), which results from the eclipsing of bonds on adjacent atoms. wikipedia.orglibretexts.org This stored energy can be quantified by comparing the heat of combustion per methylene (B1212753) (CH₂) group to that of an unstrained, open-chain alkane. wikipedia.org

Unique Structural Features of Cyclopropane, 1,1-dimethyl-2-methylene-

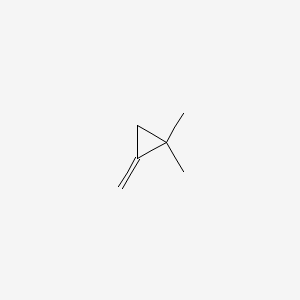

Cyclopropane, 1,1-dimethyl-2-methylene- (C₆H₁₀) is a hydrocarbon featuring a three-membered cyclopropane ring. ontosight.ai Its structure is distinguished by two methyl groups attached to one carbon atom (C1) and an exocyclic double bond (a methylene group) attached to an adjacent carbon (C2). ontosight.ai

The presence of the methylene group introduces a trigonal sp² hybridized carbon into the three-membered ring, which further increases the ring strain compared to a simple cyclopropane ring. rsc.org The strain energy (SE) of methylenecyclopropane (B1220202) is approximately 41.0 kcal/mol, significantly higher than the 27.5 kcal/mol for cyclopropane itself. rsc.org This increased strain makes the molecule particularly reactive. rsc.orgontosight.ai The combination of the strained ring and the reactive exocyclic double bond provides multiple sites for chemical attack, leading to a diverse range of possible transformations.

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol |

| CAS Number | 4372-94-5 |

| Normal Boiling Point (Tboil) | 321.15 K |

| Critical Temperature (Tc) | 500.00 K |

| Critical Pressure (Pc) | 3700.00 kPa |

| McGowan's Characteristic Volume (McVol) | 83.10 ml/mol |

| Data sourced from Cheméo chemical properties. chemeo.com |

Overview of Research Trajectories on Cyclopropane, 1,1-dimethyl-2-methylene- and its Derivatives

Given their high reactivity, methylenecyclopropanes (MCPs) like 1,1-dimethyl-2-methylene-cyclopropane are attractive substrates in organic synthesis. rsc.org Research has shown they can undergo a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements. rsc.orgontosight.ai These reactions provide access to both cyclopropane-containing frameworks and more complex, ring-opened structures. rsc.org

A significant area of recent research involves the use of visible-light photoredox catalysis to induce novel transformations of MCPs. rsc.orgrsc.org These mild reaction conditions allow for the generation of radical species that can react with the MCP framework in various ways, leading to ring-opened products, cyclopropane derivatives, or even alkynes. rsc.org For example, intramolecular difunctionalization of MCPs tethered with a carboxylic acid has been achieved using this method, providing access to spiro[cyclopropane-1,2-indan]one structures. rsc.org

The synthesis of derivatives is another key research direction. The inherent reactivity of the parent compound allows for the creation of more complex molecules. ontosight.aiunl.pt For instance, related structures such as Cyclopropane, 1,1-dimethyl-2-(2-methyl-2-propenyl)- and Cyclopropane, 1,1-dimethyl-2-(2-methyl-1-propenylidene)- have been documented, highlighting the exploration of this chemical space. nist.govlookchem.com These derivatives are of interest for their potential applications in the development of pharmaceuticals and agrochemicals. ontosight.ai The unique conformational constraints imposed by the cyclopropane ring make its derivatives valuable building blocks for creating biologically active molecules and probes for mechanistic studies. unl.pt

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-2-methylidenecyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-5-4-6(5,2)3/h1,4H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXPBJLFVFPFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195921 | |

| Record name | Cyclopropane, 1,1-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4372-94-5 | |

| Record name | Cyclopropane, 1,1-dimethyl-2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropane, 1,1-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclopropane, 1,1 Dimethyl 2 Methylene and Analogues

Strategic Routes to Methylenecyclopropane (B1220202) Scaffolds

The formation of the methylenecyclopropane core can be broadly categorized into methods that construct the cyclopropane (B1198618) ring and those that form the exocyclic double bond on a pre-existing cyclopropane ring. Strategic selection of the synthetic route depends on the desired substitution pattern and the availability of starting materials.

One major pathway to methylenecyclopropanes involves the creation of the exocyclic olefin through elimination reactions from appropriately functionalized cyclopropane precursors.

Base-induced elimination of a hydrogen halide from a halomethylcyclopropane is a direct method for introducing the methylene (B1212753) group. This approach is exemplified in the synthesis of various substituted methylenecyclopropanes. For instance, the synthesis of 1-cyano-2-methylenecyclopropane involves a key step where a bromide is eliminated from a cyclopropyl (B3062369) precursor using a strong base like sodium hydride to generate the exocyclic double bond. nih.gov This strategy is effective for precursors that can readily undergo E2 elimination.

A typical reaction scheme involves the treatment of a 1-(halomethyl)-cyclopropane derivative with a non-nucleophilic base. The choice of base and reaction conditions is crucial to favor elimination over substitution reactions.

Table 1: Examples of Base-Induced Elimination for Methylenecyclopropane Synthesis

| Precursor | Base | Product | Reference |

|---|---|---|---|

| Ethyl 2-bromo-2-methylcyclopropanecarboxylate | Sodium Hydride | Ethyl methylenecyclopropanecarboxylate | nih.gov |

It is noteworthy that the success of this method can be limited by the substrate, as the elimination from tertiary halides to form the corresponding methylenecyclopropane has proven to be challenging. pitt.edu

Intramolecular cyclization reactions provide a powerful method for the simultaneous formation of the cyclopropane ring and the exocyclic double bond. A classic example is the synthesis of the parent methylenecyclopropane from methallyl chloride by treatment with a strong base such as sodium amide. wikipedia.org This reaction proceeds via an intramolecular displacement to form the three-membered ring. Yields can be significantly improved by using a combination of bases, for example, sodium bis(trimethylsilyl)amide followed by sodium tert-butoxide, which also helps to isomerize the 1-methylcyclopropene (B38975) byproduct into the desired methylenecyclopropane. wikipedia.org This approach highlights the formation of the strained ring system through the action of a strong base on a suitable acyclic precursor. A similar strategy can be applied for the synthesis of 1,1-dimethyl-2-methylenecyclopropane starting from a precursor like 3-chloro-3-methyl-1-butene.

The addition of carbenes or carbenoids to unsaturated systems, particularly allenes, is one of the most general and widely utilized methods for constructing the methylenecyclopropane skeleton. pitt.edu This approach directly forms the cyclopropane ring onto a pre-existing double bond system.

The reaction of a carbene with an allene (B1206475) is a direct route to alkylidenecyclopropanes. acs.org Specifically, the addition of carbenes to 1,1-dimethylallene serves as a direct pathway to form 1,1-dimethyl-2-methylenecyclopropane and its derivatives. acs.org

Transition metal catalysts, particularly those based on rhodium and copper, are often employed to mediate the decomposition of diazo compounds, which serve as carbene precursors. acs.org For example, the reaction of monosubstituted allenes with aryldiazoacetate esters under the influence of dirhodium tetracarboxylate catalysts leads to the formation of alkylidene cyclopropane products in good yields and high enantiomeric excess. nih.gov While this method is effective for monosubstituted allenes, yields have been reported to be significantly lower for 1,1-disubstituted allenes. nih.gov

The general transformation is depicted below: R¹R²C=C=CH₂ + R³R⁴C: → R¹R²C-C(=CH₂)-CR³R⁴

This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the resulting cyclopropane. libretexts.orgmasterorganicchemistry.com

Table 2: Catalytic Systems for Cyclopropanation of Allenes

| Allene Substrate | Carbene Source | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Monosubstituted allenes | Aryldiazoacetate esters | Dirhodium tetracarboxylate | Chiral alkylidene cyclopropanes | nih.gov |

| 2-Bromopropene | Ethyl diazoacetate | Rhodium acetate | Ethyl 2-bromo-2-methylcyclopropanecarboxylate | nih.gov |

The synthesis of substituted methylenecyclopropanes can be achieved either by using substituted starting materials in the aforementioned synthetic routes or by functionalizing the parent methylenecyclopropane ring.

The cyclopropanation of substituted allenes is a primary route. For instance, reacting monosubstituted alkyl- and arylallenes with diazo compounds yields the corresponding substituted methylenecyclopropanes. nih.gov The reaction of 1,1-dimethylallene with dichlorocarbene (B158193) (generated from chloroform (B151607) and a strong base) produces 2,2-dimethyl-1-(dichloromethylene)cyclopropane, a substituted analogue. acs.orglibretexts.org

Another powerful strategy involves the use of organometallic reagents. Rhodium(II)-catalyzed isomerization of cyclopropenylmethyl esters can lead to (acyloxymethylene)cyclopropanes. acs.org Furthermore, visible-light-induced reactions have been developed for the functionalization of methylenecyclopropanes, allowing for the introduction of various substituents while preserving the cyclopropane ring. rsc.org These modern photochemical methods expand the toolkit for creating diverse and complex substituted methylenecyclopropanes. rsc.org

Recent advances also include diastereoselective cyclopropanation methods that tolerate a wide array of functional groups on both the alkene and the carbon pronucleophile, enabling the synthesis of highly substituted cyclopropane analogues. nih.gov

Synthesis of Substituted Methylenecyclopropanes

Preparation of Fluoro-Substituted Derivatives

The introduction of fluorine atoms into the framework of 1,1-dimethyl-2-methylenecyclopropane can significantly alter its chemical and physical properties. Advanced synthetic strategies have been developed to access fluoro-substituted derivatives, primarily through the addition of difluorocarbene to appropriate precursors. A notable example is the synthesis of gem-difluoro analogues, which are valuable intermediates for further chemical transformations.

One of the primary methods for the synthesis of gem-difluorinated methylenecyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) to a corresponding allene. For the preparation of a fluoro-substituted analogue of 1,1-dimethyl-2-methylenecyclopropane, the logical precursor is 3-methyl-1,2-butadiene (B1215419) (also known as 1,1-dimethylallene).

The generation of difluorocarbene can be achieved through various methods. A common and effective approach involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a catalytic amount of sodium iodide (NaI). This method is known for its relatively mild conditions and good functional group tolerance. The reaction proceeds by the in-situ generation of difluorocarbene, which then reacts with the allene to form the desired 1,1-difluoro-2,2-dimethyl-3-methylenecyclopropane.

A specific example of a synthesized fluoro-substituted derivative is the tosyl-substituted 1,1-difluoro-2,2-dimethyl-3-methylenecyclopropane. While the detailed experimental procedure for its direct synthesis is not extensively documented in readily available literature, its existence and subsequent thermal rearrangement reactions have been reported, indicating its successful preparation. beilstein-journals.org The synthesis of such compounds provides valuable insights into the reactivity of fluorinated methylenecyclopropanes.

The general reaction scheme for the difluorocyclopropanation of an allene is depicted below:

In the context of preparing a derivative of 1,1-dimethyl-2-methylenecyclopropane, R¹ and R² would be methyl groups, while R³ and R⁴ would be hydrogen atoms.

Detailed research findings on the synthesis of a closely related analogue, 1,1-difluoro-2,2-dimethyl-3-(p-toluenesulfonylmethylene)cyclopropane, provide a concrete example of the synthetic approach. The synthesis starts from 1,1-dimethylallene, which undergoes a reaction to introduce the tosyl functionality, followed by difluorocyclopropanation. The table below summarizes the key steps and intermediates.

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Methyl-1,2-butadiene | 1. n-BuLi 2. TsCl | 1-(p-Toluenesulfonyl)-3-methyl-1,2-butadiene | - |

| 2 | 1-(p-Toluenesulfonyl)-3-methyl-1,2-butadiene | TMSCF₃, NaI | 1,1-Difluoro-2,2-dimethyl-3-(p-toluenesulfonylmethylene)cyclopropane | - |

The synthesis of these fluoro-substituted derivatives opens avenues for exploring their unique chemical reactivity, particularly in thermal rearrangement reactions where the presence of the gem-difluoro group can significantly influence the reaction pathways and product distributions. beilstein-journals.org

Mechanistic Investigations of Reactions Involving Cyclopropane, 1,1 Dimethyl 2 Methylene

Thermal Rearrangement Pathways

The thermal behavior of 1,1-dimethyl-2-methylenecyclopropane and its derivatives is characterized by fascinating rearrangement reactions that proceed through high-energy intermediates. These studies have been instrumental in probing the effects of substituent groups on radical stability and reaction dynamics.

Singlet Biradical Intermediates and Stabilization Phenomena

The thermal rearrangement of substituted 1,1-dimethyl-2-methylenecyclopropanes is understood to proceed through the formation of singlet biradical intermediates. nih.govacs.org This process involves the cleavage of one of the internal cyclopropane (B1198618) bonds to form a planar trimethylenemethane (TMM) diradical. nih.gov This intermediate is a key feature in the reversible equilibration that leads to racemization and isomerization of these compounds. nih.gov

The stability of this biradical intermediate is a crucial factor influencing the reaction pathway. The rearrangement is driven by the relief of ring strain in the methylenecyclopropane (B1220202), and the subsequent formation of the TMM intermediate allows for delocalization of the radical electrons. rsc.orgnih.gov Computational studies have been employed to explore the potential energy surfaces of these rearrangements, confirming the role of TMM diradicals. nih.gov The interconversion between the methylenecyclopropane structure and the TMM biradical is a dynamic process, with the system able to revert from the TMM intermediate back to the starting cyclopropane structure. chemrxiv.org

Role of Super Radical Stabilizers in Reaction Kinetics

Certain substituents have been found to dramatically accelerate the rate of thermal rearrangement, a phenomenon attributed to their exceptional ability to stabilize the biradical intermediate. These groups are termed "super radical stabilizers". nih.govacs.org Substituents such as 4-pyridyl N-oxide and various anion-substituted phenyl groups have demonstrated this profound rate-enhancing effect. nih.govacs.org

These "Super Stabilizers" function by extensive spin delocalization, effectively lowering the energy of the transition state leading to the biradical intermediate. cmu.edu For instance, nitrogen-containing substituents like p-N=N-Bu-t, p-CH=N(O)-Bu-t, and p-CH=N-O⁻ M⁺ exhibit an extraordinarily large radical stabilizing effect. cmu.edu In the case of the latter two, a nitroxyl-type stabilization mechanism is proposed, which is particularly effective at delocalizing the radical spin. cmu.edu The presence of these groups can enhance reaction rates significantly, providing a powerful tool for controlling the kinetics of methylenecyclopropane rearrangements.

Influence of Substituents on Rearrangement Rates

The rate of thermal rearrangement in 2-aryl-3,3-dimethylmethylenecyclopropanes is highly dependent on the nature of the substituent on the aryl ring. cmu.edu This sensitivity has been systematically studied to quantify the radical-stabilizing ability of various functional groups, leading to the development of the σ• scale. cmu.eduacs.org

Groups that can effectively delocalize the developing benzylic radical in the TMM intermediate increase the rearrangement rate relative to the unsubstituted analog. cmu.eduacs.org Both electron-donating groups, like p-NMe₂, and electron-withdrawing groups, such as p-NO₂, have been shown to enhance the rate, highlighting the radical nature of the intermediate which benefits from both types of conjugative stabilization. acs.org Conversely, substituents that are poor radical stabilizers lead to slower rearrangement rates. Computational studies using density functional theory (B3LYP/6-31G*) have shown an excellent linear free energy relationship between the rearrangement rate and the calculated radical-stabilization energy of substituted benzylic radicals. cmu.edu

| Substituent (X) | krel (kX/kH) |

|---|---|

| H | 1.00 |

| NMe2 | 144 |

| NO2 | 47.5 |

| Vinyl | 16.5 |

| Phenyl | 10.7 |

| Isopropenyl | 12.3 |

| Cyclopropyl (B3062369) | 5.5 |

| SiMe3 | 2.7 |

| SnMe3 | 4.5 |

Transition Metal-Catalyzed Transformations

Transition metals are powerful catalysts for a diverse array of transformations involving methylenecyclopropanes, enabling reactions that are not feasible under thermal conditions alone. researchgate.netelsevierpure.com These catalysts activate the strained ring system, leading to ring-opening, cycloaddition, and rearrangement reactions. researchgate.netthieme-connect.de

Cope Rearrangements in Methylenecyclopropane Systems

The Cope rearrangement, a classic acs.orgacs.org-sigmatropic shift in 1,5-dienes, typically requires high temperatures (150–250 °C). nih.govmasterorganicchemistry.com However, the inclusion of a methylenecyclopropane moiety within the 1,5-diene framework provides a significant thermodynamic driving force for the reaction due to the release of ring strain. nih.gov

Enantioselective Variants and Catalytic Systems

The development of enantioselective transformations for methylenecyclopropanes (MCPs) is a significant area of research, enabling the synthesis of chiral molecules. While specific studies focusing exclusively on 1,1-dimethyl-2-methylenecyclopropane are part of a broader context, the general catalytic systems and enantioselective approaches developed for MCPs and related alkylidenecyclopropanes (ACPs) are applicable.

Transition-metal catalysis is a primary strategy for achieving enantioselectivity. researchgate.netacs.org Chiral low-valent cobalt complexes, for instance, have been shown to effectively catalyze highly enantioselective [3+2] cycloadditions of alkyne-tethered alkylidenecyclopropanes. researchgate.net These reactions typically involve the in situ generation of a chiral Co(I) complex from a Co(II) precursor, which then promotes the cycloaddition to yield fused bicyclic products with excellent enantiomeric ratios. researchgate.net

Palladium-catalyzed reactions also feature prominently in enantioselective synthesis. For example, the cross-coupling of racemic (1-chloroethyl)benzene (B1265384) with allylmagnesium chloride has been achieved with modest enantioselectivity using palladium complexes with chiral S,N and Se,N ligands. acs.org For other substrates, nickel catalysts combined with chiral 1,2-diamine ligands have enabled the enantioselective coupling of homobenzylic bromides with organoboranes. acs.org These catalytic systems highlight the potential for achieving stereocontrol in reactions involving the C-C bonds of strained ring systems.

The types of enantioselective cross-coupling reactions can be categorized as follows:

Stereoconvergent coupling of racemic C(sp³)-organometallic reagents with organic electrophiles. acs.org

Stereoconvergent coupling of racemic C(sp³)-organic electrophiles with organometallic reagents. acs.org

Coupling of achiral reagents to form chiral, non-racemic products. acs.org

Desymmetrization of a prochiral starting material. acs.org

| Catalytic System | Reaction Type | Key Feature |

| Chiral Low-Valent Cobalt(I) Complexes | Intramolecular [3+2] Cycloaddition | Assembles bicyclic systems with high enantiomeric ratios. researchgate.net |

| Palladium / Chiral S,N or Se,N Ligands | Allylic Alkylation | Demonstrates enantioselectivity in cross-coupling. acs.org |

| Nickel / Chiral 1,2-Diamine Ligands | Cross-Coupling | Effective for coupling of homobenzylic bromides with organoboranes. acs.org |

Mechanistic Insights into Carbenium Ion Intermediates

The reactions of methylenecyclopropanes are often characterized by the formation of highly reactive intermediates, including carbenium ions (cationic intermediates). The high strain energy of the three-membered ring (approximately 41.0 kcal mol⁻¹) provides a thermodynamic driving force for ring-opening reactions, which can proceed through cationic pathways. rsc.org

Visible-light-induced reactions provide a clear example of processes involving these intermediates. In photoredox catalysis, the methylenecyclopropane can undergo a single electron transfer (SET) oxidation by an excited photocatalyst to form a radical cation. rsc.org This radical cation is a key intermediate that can be attacked by a nucleophile. For instance, nucleophilic attack by a fluorine anion on the radical cation can generate a cyclopropylcarbinyl radical intermediate. rsc.org

Alternatively, the stability of the cationic intermediate plays a crucial role in determining the reaction pathway. In certain intramolecular difunctionalization reactions, a cationic intermediate is formed following cyclization and a subsequent SET oxidation. The presence of stabilizing groups, such as two aryl groups and the cyclopropyl moiety itself, makes the cation very stable, allowing for subsequent nucleophilic attack to yield the final product while preserving the cyclopropane ring. rsc.org If the stabilizing cyclopropyl group is absent, the reaction may not proceed via the same pathway. rsc.org

In other transformations, cyclopropyl cationic intermediates are generated and undergo rearrangement and substitution. For example, in the difunctionalization of MCPs with diphenyl diselenide, cyclopropyl cationic intermediates are proposed, which then undergo rearrangement, SN1 substitution, and alcoholysis to generate the final ring-opened product. rsc.org

Ring-Opening and Ring-Expansion Reactions

Platinum-Catalyzed Conversions to Cyclobutenes

Platinum complexes, particularly platinum(II) chloride (PtCl₂), are effective catalysts for the rearrangement of methylenecyclopropanes into cyclobutene (B1205218) derivatives. acs.orgacs.org This isomerization represents a formal ring expansion, transforming the three-membered carbocycle into a four-membered ring. The reaction proceeds through the formation of a platinacyclobutane intermediate. rsc.org The mechanism involves the cleavage of the internal C-C bond of the resulting bicyclo[2.1.0]pentane structures to form the cyclopentenes when co-reactants are involved. nih.gov

The rearrangement mechanism of platinacyclobutanes to platinum-alkene complexes has been shown to occur via an initial 1,3-H shift (α-elimination) rather than a 1,2-H shift (β-elimination). rsc.org This transformation expands the utility of strained rings in synthesis, providing access to different carbocyclic frameworks. acs.org

Metal Hydride Induced Ring-Opening and Butenyl Complex Formation

The reaction of methylenecyclopropane derivatives with platinum(II) hydrides can lead to a variety of organoplatinum complexes. These reactions are initiated by the cleavage of a cyclopropyl C-C bond, resulting in ring-opening. acs.orgcapes.gov.br

Specifically, the interaction of methylenecyclopropanes with neutral or cationic platinum(II) hydrides can afford butenylplatinum(II) complexes. acs.org For example, the reaction of the dimethyl ester of Feist's acid with trans-PtHCl(PEt₃)₂ results in the formation of a η³-allylic complex. acs.org The structure of the resulting complex can be solvent-dependent. In methanol, a but-3-enyl complex is formed, which can isomerize upon standing to the more stable but-2-enyl isomer. acs.org This process demonstrates the ability of the metal hydride to induce the opening of the strained cyclopropane ring and facilitate the formation of various butenyl isomers. acs.orgcapes.gov.br

Palladium-Catalyzed C-C σ-Bond Scission in Hydroalkylation

Palladium catalysts are highly effective in promoting the hydroalkylation of methylenecyclopropanes through a selective C-C σ-bond scission. rsc.orgrsc.org This methodology allows for the formation of C-alkylated terminal alkenes, which are valuable synthetic intermediates. rsc.orgbohrium.com The reaction typically proceeds under mild conditions and exhibits good functional group compatibility. rsc.org

In these reactions, simple hydrazones can serve as carbanion equivalents. rsc.orgrsc.org The catalytic cycle is initiated by the reaction of an MCP with a palladium catalyst in the presence of a base. bohrium.com The ligand plays a critical role in this transformation, with N-heterocyclic carbene ligands often being suitable. bohrium.com The palladium-catalyzed process involves the cleavage of the distal or proximal C-C bond of the cyclopropane ring. By altering sterically bulky phosphine (B1218219) ligands, one can selectively cleave either the proximal or distal C-C bond of keto-vinylidenecyclopropanes, a related class of compounds. nih.govrsc.org This selective bond cleavage leads to the formation of intermediates that can be trapped to construct diverse molecular architectures. researchgate.netchemrxiv.org

| Catalyst System | Substrate | Key Transformation | Product Type |

| [Pd(allyl)Cl]₂ / IPr·HCl / KOH | Methylenecyclopropane + Hydrazone | C-C σ-bond scission / Hydroalkylation | C-alkylated terminal alkene rsc.orgbohrium.com |

| Palladium / dtbpf | Keto-vinylidenecyclopropane | Proximal C-C bond cleavage | Dihydrofuran skeleton nih.govrsc.org |

| Palladium / tBuXPhos / ZnCl₂ | Keto-vinylidenecyclopropane | Distal C-C bond cleavage | Tetrahydrofuran skeleton nih.govrsc.org |

Cycloaddition Reactions

Methylenecyclopropanes are versatile substrates for various cycloaddition reactions, leveraging the strain of the three-membered ring to construct larger cyclic systems. researchgate.net These reactions can be catalyzed by transition metals, allowing for the formation of five-membered carbocycles or heterocycles. researchgate.netelsevierpure.com

One notable example is the formal [4+1] cycloaddition. In a triple gold(I)-catalyzed reaction, 7-aryl-1,3,5-cycloheptatrienes react with methylenecyclopropanes to form cyclopentenes. nih.gov In this process, the gold(I) catalyst first isomerizes the methylenecyclopropane into a cyclobutene. Concurrently, it generates a gold(I) carbene from the cycloheptatriene, which then cyclopropanates the cyclobutene. Finally, the gold(I) catalyst cleaves the internal C-C bond of the resulting bicyclo[2.1.0]pentane to yield the cyclopentene (B43876) product. nih.gov

Transition metal-catalyzed formal [3+2] cycloadditions of MCPs with unsaturated compounds like alkenes, aldehydes, and imines are also common, leading to the synthesis of five-membered rings. elsevierpure.com Furthermore, visible-light-induced [2+2] cycloadditions can occur through an energy transfer process, leading to a triplet biradical species that subsequently forms the cycloadduct. rsc.org

The reactivity of MCPs in cycloadditions makes them valuable building blocks in organic synthesis for creating complex polycyclic and heterocyclic frameworks. researchgate.net

[3+2] Cycloadditions with Nitrones: Regio- and Site-Selectivity

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, between nitrones and the exocyclic double bond of methylenecyclopropanes (MCPs) such as Cyclopropane, 1,1-dimethyl-2-methylene-, provides a powerful method for synthesizing spiro-isoxazolidine derivatives. nih.govrsc.org These reactions are known to yield mixtures of regioisomeric 4-spiro and 5-spiro-isoxazolidines, and their selectivity is a subject of detailed mechanistic investigation. nih.govrsc.org The reaction proceeds through a one-step, asynchronous mechanism. rsc.orgnih.gov

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern the regio- and site-selectivity of these reactions. nih.govnih.gov The selectivity is influenced by a combination of electronic and steric factors. nih.gov Molecular Electron Density Theory (MEDT) studies indicate that nitrones, as nucleophilic species, react more readily with electrophilic ethylenes. rsc.orgacs.org The strain energy of the methylenecyclopropane ring, which is around 41.0 kcal mol⁻¹, contributes to its reactivity as a dienophile. rsc.org

The reaction typically begins with a cycloaddition of the methylenecyclopropane to the nitrone, forming thermally unstable spirocyclopropane-isoxazolidine cycloadducts. nih.gov The regiochemical outcome is dictated by the substitution pattern on the nitrone. For instance, in reactions with N,C,C-trisubstituted nitrones, the selectivity can be switched. When the nitrone is substituted with hydrogen atoms (R₁=R₂=H), the formation of the 4-spiro-isomer is favored. However, introducing substituents like phenyl (Ph) or carboxymethyl (CO₂CH₃) shifts the selectivity towards the 5-spiro-isomer. nih.gov

The energetics of the reaction of a phenyl-substituted nitrone with an unsubstituted methylenecyclopropane show that the formation of the 5-spirocyclopropane is favored both kinetically and thermodynamically over the 4-spirocyclopropane. nih.gov These reactions often require elevated temperatures (above 60 °C) and extended reaction times, and they generally exhibit high regioselectivity, favoring the 5-isoxazolidines as the major products. rsc.org

| Nitrone Substituents (R₁, R₂) | Favored Regioisomer | Governing Factors |

|---|---|---|

| R₁=H, R₂=H | 4-spiro-isoxazolidine | Electronic |

| R₁=H, R₂=Ph | 5-spiro-isoxazolidine | Steric and Electronic |

| R₁=H, R₂=CO₂CH₃ | 5-spiro-isoxazolidine | Steric and Electronic |

| R₁=Cl, R₂=CO₂CH₃ | 5-spiro-isoxazolidine | Steric and Electronic |

| R₁=CH₃, R₂=CO₂CH₃ | 5-spiro-isoxazolidine | Steric and Electronic |

Intramolecular [2+2] Cycloadditions

Intramolecular [2+2] cycloadditions of methylenecyclopropane derivatives are a valuable strategy for constructing complex, polysubstituted spirocyclic and bridged frameworks. rsc.orgrsc.org These reactions can be induced either thermally or photochemically. rsc.orgresearchgate.net

Thermally-induced intramolecular [2+2] cycloadditions of allene-methylenecyclopropanes have been developed to rapidly build nitrogen-containing spiro[bicyclo[3.2.0]heptane-6,1′-cyclopropane] and spiroheptane-2,1′-cyclopropane polycyclic systems. rsc.org These reactions proceed without the need for a catalyst or additive, yielding separable heterocyclic products. rsc.org DFT calculations and control experiments suggest that this thermal process occurs through a stepwise mechanism via a seven-membered ring intermediate, rather than a concerted pathway. rsc.org

Visible-light-induced intramolecular [2+2] cycloadditions of methylenecyclopropanes also provide an efficient route to construct polysubstituted cyclic frameworks. rsc.orgresearchgate.net In these reactions, a photosensitizer, such as an Iridium(III) complex, facilitates the formation of a triplet excited state of the methylenecyclopropane through an energy transfer process. This excited state then undergoes the cycloaddition. rsc.org This photochemical method has been applied to the synthesis of diverse, sp³-rich spirocycles, which are important motifs in drug discovery. nih.gov

Diels-Alder Reactions of Methylenecyclopropanes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com Methylenecyclopropanes, including Cyclopropane, 1,1-dimethyl-2-methylene-, can act as dienophiles in these reactions due to the reactivity of their exocyclic double bond. The reaction rate is enhanced when the dienophile has electron-withdrawing groups and the diene possesses electron-donating groups. masterorganicchemistry.comlibretexts.org The strained nature of the double bond in methylenecyclopropane contributes to its dienophilic reactivity.

For the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. libretexts.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. libretexts.org For example, a cis-dienophile will yield a product with cis-substitution on the corresponding carbons of the newly formed ring. libretexts.org In some cases, a methylenecyclopropane-containing molecule can even undergo a Diels-Alder reaction with itself (dimerization) upon heating, where one molecule acts as the diene and another as the dienophile. youtube.com

| Component | Favorable Substituents | Role in Reaction |

|---|---|---|

| Diene | Electron-donating groups (e.g., alkyl, alkoxy) | Increases reaction rate |

| Dienophile (Methylenecyclopropane) | Electron-withdrawing groups (e.g., carbonyls, esters) | Increases reaction rate |

Radical-Promoted and Photochemical Processes

Visible-Light-Induced Transformations and Radical Clock Applications

Visible-light-induced transformations of methylenecyclopropanes have become a significant area of research, offering pathways to diverse molecular architectures under mild conditions. rsc.orgresearchgate.netrsc.org These reactions are typically initiated by a photocatalyst that, upon irradiation, engages the methylenecyclopropane to generate radical intermediates. rsc.orgnih.gov The subsequent reactions of these radicals can lead to ring-opened products, cyclopropane derivatives, or even alkynes. rsc.orgresearchgate.net

The unique reactivity of the cyclopropylmethyl radical, which is readily formed from methylenecyclopropanes, makes it an excellent "radical clock". wikipedia.org A radical clock is a compound that undergoes a rapid unimolecular rearrangement at a known rate. wikipedia.org The cyclopropylmethyl radical undergoes an extremely fast ring-opening to form the homoallylic (but-3-enyl) radical. The rate of this ring-opening is known with high precision (e.g., the parent cyclopropylmethyl radical ring opens with a rate constant of approximately 1.2 x 10⁸ s⁻¹ at 37 °C).

By comparing the amount of unrearranged (cyclopropane-containing) product to the rearranged (ring-opened) product, the rate of a competing bimolecular reaction can be determined. wikipedia.org If a radical reaction is faster than the ring-opening, the cyclopropane ring will remain intact. If it is slower, the ring-opened product will dominate. This technique has been widely used to determine the kinetics of various radical reactions, including those in enzymatic systems. wikipedia.org The rate of the radical clock can be tuned by adding substituents to the cyclopropane ring. illinois.eduresearchgate.net

Cascade Cyclization Reactions

Cascade reactions, also known as domino reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the addition of further reagents. ub.edu Methylenecyclopropanes are valuable substrates for cascade reactions, enabling the rapid construction of complex polycyclic and spirocyclic molecules from simple starting materials. figshare.com

These cascades can be initiated by various means, including transition metals or radical initiators. For example, a Palladium(0)-catalyzed cascade cyclization of methylenecyclopropanes has been developed that involves an intramolecular Heck-type reaction followed by β-hydride eliminations. figshare.com This process leads to the formation of spirocyclic compounds containing fluorene (B118485) and 1,2-dihydronaphthalene (B1214177) moieties. figshare.com Radical-promoted cascade cyclizations have also been reported. researchgate.net For instance, a copper-catalyzed radical cyclization of 1,6-enynes can produce tricyclic compounds that include a cyclopropane ring. rsc.org These reactions showcase the ability of the strained ring and double bond in methylenecyclopropanes to participate in sequential bond-forming events, leading to a significant increase in molecular complexity in a single synthetic operation.

Generation and Reactivity of Cyclopropylcarbinyl Radicals

The cyclopropylcarbinyl radical (or cyclopropylmethyl radical) is a key intermediate in many reactions involving methylenecyclopropanes, particularly in radical-promoted processes. acs.org It can be generated by the addition of a radical species to the exocyclic double bond of a methylenecyclopropane. rsc.orgresearchgate.net

The most significant feature of the cyclopropylcarbinyl radical is its propensity to undergo a very rapid, exothermic ring-opening reaction to form the more stable but-3-enyl radical. This rearrangement is driven by the release of the significant ring strain (ca. 115 kJ mol⁻¹) present in the three-membered ring. The rate of this ring-opening is extremely fast, making it a useful probe for the presence of radical intermediates in a reaction mechanism. researchgate.net

The rate of the ring-opening is sensitive to substituents on both the cyclopropane ring and the radical center. Substituents that stabilize the initial radical, such as a phenyl group at the radical center, decrease the rate of rearrangement. The regioselectivity of the ring-opening process is also a key characteristic. Cleavage of the C₁-C₂ bond in the cyclopropylmethyl radical leads to the but-3-enyl radical. This predictable and rapid reactivity makes the cyclopropylcarbinyl radical a cornerstone of mechanistic studies in radical chemistry.

| Radical Species | Key Reaction | Approximate Rate Constant (kᵣ) at 298 K | Driving Force |

|---|---|---|---|

| Cyclopropylmethyl radical | Ring-opening | 8.6 x 10⁷ s⁻¹ | Release of ring strain |

| 5-Hexenyl radical | 5-exo-trig Cyclization | 2.3 x 10⁵ s⁻¹ | Enthalpic/Entropic favorability |

Stereomutation and Isomerization Dynamics

The inherent ring strain in cyclopropane derivatives drives a variety of isomerization processes. These transformations, often induced thermally, allow for the interconversion of stereoisomers and structural isomers.

The geometric isomerization of substituted cyclopropanes, particularly the interconversion of cis and trans isomers, provides fundamental insights into the dynamics of the three-membered ring. Studies on difluorocyclopropanes have been particularly informative. For instance, the thermal isomerization of trans-1,2-dichloro-3,3-difluorocyclopropane has been investigated in the gas phase. acs.org

Such isomerizations are understood to proceed through a trimethylene biradical intermediate. The process involves the cleavage of a carbon-carbon bond in the ring, allowing for rotation around the remaining single bonds, followed by ring closure. This mechanism allows the substituents to reorient, leading to the formation of the geometric isomer.

Theoretical and experimental studies have been conducted to understand the stereomutation pathways. For example, the stereomutation of 1,1-difluoro-2-ethyl-3-methylcyclopropane has been studied, confirming a preference for a disrotatory ring-opening and closure mechanism. acs.org The kinetics of these first-order reactions are sensitive to temperature and the nature of the substituents on the cyclopropane ring. researchgate.net

Table 1: Kinetic Data for Thermal Isomerization of Labeled Cyclopropanes

| Compound | Temperature (°C) | Rate Constant (k) x 10⁻⁵ s⁻¹ |

| cis/trans 1,2-d₂-cyclopropanes | 422.5 | 13.6 ± 0.26 |

| syn/anti cyclopropane-1,2,3-d₃ | 422.5 | 15.5 ± 0.47 |

| Isomers of cyclopropane-¹³C-1,2,3-d₃ | 407.0 | 4.63 ± 0.20 |

Data sourced from kinetic studies of thermal geometrical isomerizations. researchgate.net

Equilibrium studies between isomeric forms of substituted cyclopropanes reveal the relative thermodynamic stabilities of the isomers. In the case of 1,2-difluorocyclopropane, a preliminary study of the gas-phase equilibrium at 585°K revealed an equilibrium constant (K) of 11.7 ± 0.5 for the cis-to-trans isomerization. researchgate.net This indicates that, under these conditions, the trans isomer is the more thermodynamically stable form. researchgate.net

This finding is noteworthy because, for many other 1,2-disubstituted ethylenes with halogens, the cis isomer is often found to be more stable. researchgate.net The relative stability of isomers is influenced by a complex interplay of steric and electronic effects. In solution, diastereomerically pure samples of some complex cyclopropane derivatives have been shown to isomerize rapidly at room temperature to achieve a thermodynamic mixture of diastereomers. researchgate.net

Table 2: Equilibrium Data for Cis-Trans Isomerization

| Reaction | Temperature (K) | Equilibrium Constant (K) | ΔH° (cal/mol) | ΔS° (cal/deg-mol) |

| cis- to trans-1-chloro-2-fluoroethylene | 475-760 | log K = -171.0/T + 0.0462 | 780 ± 20 | 0.21 ± 0.04 |

| cis- to trans-1,2-difluorocyclopropane | 585 | 11.7 ± 0.5 | Not specified | Not specified |

Data from studies on the thermodynamics of cis-trans isomerizations. researchgate.net

Ring-Opening of Substituted Cyclopropanes

The significant strain energy of the cyclopropane ring (approximately 27.5 kcal/mol for the parent compound and higher for substituted derivatives like methylenecyclopropane at 41.0 kcal/mol) makes it susceptible to ring-opening reactions. rsc.org These reactions are a powerful tool in organic synthesis, providing access to 1,3-difunctionalized compounds. nih.govrsc.orgnih.gov The regioselectivity and stereoselectivity of these reactions are governed by the nature of the substituents on the ring and the attacking reagent.

The presence of fluorine substituents significantly influences the reactivity of the cyclopropane ring. Highly fluorinated cyclopropanes can undergo ring-opening reactions with halogens at elevated temperatures, providing a general route to 1,3-dihalopolyfluoropropanes. nih.gov For example, hexafluorocyclopropane (B1595044) reacts with chlorine, bromine, or iodine at 150-240°C to yield the corresponding 1,3-dihalopropane. nih.gov

The regioselectivity of bond cleavage is a key aspect. In pentafluorocyclopropanes with a substituent Y (e.g., Cl, OCF₃), reaction with a halogen X₂ occurs regiospecifically to give XCF₂CF₂CFXY. nih.gov In other cases, such as tetrafluorocyclopropanes, ring-opening with bromine or iodine occurs exclusively at the bond between the substituted carbons. nih.gov Catalytic methods for the ring-opening 1,3-oxidation of substituted cyclopropanes have also been developed, using simple aryl iodide catalysts to achieve 1,3-difluorination or 1,3-dihydroxylation. nih.gov These reactions often proceed through the formation of a stabilized dipolar intermediate following coordination of a Lewis acid. rsc.org

The electronic nature of the substituents on the cyclopropane ring dictates its susceptibility to nucleophilic or electrophilic attack.

Nucleophilic Ring-Opening: Cyclopropanes bearing electron-accepting groups are potent σ-electrophiles. nih.govresearchgate.net They react with nucleophiles in polar, ring-opening reactions that can be considered methylene-extended Michael additions. nih.govnih.gov The kinetics of these Sₙ2-type reactions have been studied extensively. nih.govnih.gov For donor-acceptor cyclopropanes, the polarization of the C1-C2 bond enhances reactivity and directs the nucleophilic attack to the carbon bearing the donor group. nih.govthieme-connect.com A wide range of nucleophiles, including amines, thiophenolates, and azides, have been employed in these transformations. nih.govthieme-connect.com

Electrophilic Ring-Opening: In contrast, electron-rich cyclopropanes are susceptible to attack by electrophiles. The reaction of C3-substituted cyclopropanes with an electrophile like benzeneselenenyl chloride leads to regio- and stereoselective ring-opening. rsc.org The mechanism can be influenced by the presence of a Lewis acid, which can coordinate to a substituent (like a carbonyl oxygen) and facilitate the formation of a stabilized dipolar intermediate, which is then trapped by the nucleophile. rsc.org For non-activated cyclopropanes, ring-opening can be achieved using catalytic Brønsted acid in a highly polar solvent like hexafluoroisopropanol (HFIP), proceeding through an Sₙ1-type mechanism. researchgate.net

Computational and Theoretical Chemistry of Cyclopropane, 1,1 Dimethyl 2 Methylene

Electronic Structure and Bonding Analysis

Theoretical calculations have been instrumental in deconstructing the electronic properties and bonding characteristics that govern the behavior of 2,2-dimethylmethylenecyclopropane.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the stability of radicals derived from 2,2-dimethylmethylenecyclopropane. The primary radical of interest is formed by the abstraction of an allylic hydrogen atom from one of the methyl groups. Computational models are used to calculate spin density distribution and radical stabilization energies (RSEs) to quantify the stability of the resulting radical species.

Studies show that the radical center is stabilized through delocalization of the unpaired electron across the adjacent π-system of the methylenecyclopropane (B1220202) core. This delocalization is a key factor in its stability. The spin density is not confined to the primary carbon of the methyl group but is distributed onto the exocyclic methylene (B1212753) carbon and, to a lesser extent, into the cyclopropane (B1198618) ring.

| Atomic Center | Calculated Spin Density (a.u.) |

|---|---|

| Primary Carbon (CH2•) | +0.78 |

| Exocyclic Methylene Carbon | -0.25 |

| Ring Carbon (C2) | +0.15 |

| Ring Carbon (C1) | +0.05 |

Data is illustrative and based on typical computational results for similar radical species.

The defining characteristic of 2,2-dimethylmethylenecyclopropane is the substantial ring strain inherent in the cyclopropane ring. This strain arises from the deviation of its C-C-C bond angles (approximately 60°) from the ideal sp³ bond angle of 109.5°. The presence of the exocyclic double bond further increases this strain. Computational methods are crucial for quantifying this strain energy, which is a major driving force for the compound's reactivity, particularly in thermal rearrangement reactions where ring-opening can relieve this strain.

The total strain energy is calculated computationally by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound using isodesmic or homodesmotic reactions. This calculated high strain energy directly correlates with a lower activation barrier for reactions involving the cleavage of the cyclopropane ring bonds.

| Compound | Calculated Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.5 |

| Methylenecyclopropane | 40.8 |

| Cyclopropane, 1,1-dimethyl-2-methylene- | 43.2 |

Values are representative and intended for comparative purposes.

Molecular orbital theory provides a detailed picture of the electronic characteristics of 2,2-dimethylmethylenecyclopropane. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's behavior in chemical reactions. The HOMO is primarily associated with the π-bond of the exocyclic methylene group, indicating this is the most likely site for electrophilic attack. The LUMO is a π* antibonding orbital, also centered on this double bond. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) maps visually represent the charge distribution. For this molecule, the ESP map shows a region of high electron density (negative potential) located around the exocyclic double bond, reinforcing the idea that this is the nucleophilic center of the molecule.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| NBO Charge on Exocyclic Methylene C | -0.21 e |

Data is illustrative of typical computational outputs.

Reaction Mechanism Elucidation through Density Functional Theory (DFT)

DFT has proven to be a powerful tool for mapping the potential energy surfaces of reactions involving 2,2-dimethylmethylenecyclopropane, allowing for the detailed elucidation of complex reaction mechanisms.

A key application of DFT in studying the reactivity of 2,2-dimethylmethylenecyclopropane is the characterization of transition states for its thermal rearrangements. By locating the transition state structure on the potential energy surface and calculating its energy, the activation barrier (Ea) for the reaction can be determined. For the vinylcyclopropane-cyclopentene rearrangement, which this molecule can undergo, DFT calculations identify a concerted, yet asynchronous, transition state. The calculated activation energy provides a quantitative measure of the reaction rate, which can be compared with experimental kinetic data.

| Rearrangement Pathway | Transition State | Calculated Activation Energy (Ea, kcal/mol) |

|---|---|---|

| Vinylcyclopropane Rearrangement | Concerted (Asynchronous) | 49.7 |

| Ring-opening to Biradical | Biradical Formation TS | 55.2 |

Values are representative and depend on the level of theory and basis set used.

The thermal rearrangement of 2,2-dimethylmethylenecyclopropane is a classic example of a reaction with competing pathways that can be effectively studied using DFT. The molecule is structurally analogous to a vinylcyclopropane, making it a candidate for a sigmatropic shift, a type of Cope rearrangement. Computational studies explore the potential energy surface to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a biradical intermediate.

DFT calculations often show that while a fully concerted pathway is possible, a stepwise mechanism involving the formation of a diradical intermediate is also a viable, albeit often higher energy, pathway. The initial step in the biradical pathway is the homolytic cleavage of one of the C-C bonds in the cyclopropane ring to form a short-lived diradical species. This intermediate can then undergo ring closure to form the rearranged product, 3,3-dimethyl-1,4-pentadiene, or other isomers. By comparing the activation energies for the concerted transition state versus the formation of the biradical intermediate, the predominant reaction mechanism under specific conditions can be predicted.

The search yielded computational studies on related but structurally distinct molecules, such as the parent compound methylenecyclopropane and its cyano-substituted derivatives. However, data regarding regioselectivity predictions, stereoselectivity predictions, computed vibration-rotation interaction constants, and the prediction of spectroscopic parameters are highly specific to the molecular structure. Extrapolating from related compounds would not provide the scientifically accurate and specific information requested for "Cyclopropane, 1,1-dimethyl-2-methylene-."

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline for the specified chemical compound.

Spectroscopic Insights into 1,1-dimethyl-2-methylenecyclopropane Remain Largely Undocumented in Publicly Accessible Research

While general principles of NMR and vibrational spectroscopy can provide theoretical estimations for the spectral characteristics of 1,1-dimethyl-2-methylenecyclopropane, the absence of empirical data prevents a detailed analysis of its unique spectroscopic features. For instance, a complete analysis of ¹H and ¹³C NMR spectra, including precise chemical shifts and coupling constants, is contingent on experimental determination. Similarly, a definitive assignment of characteristic vibrational frequencies in its Infrared (IR) and Raman spectra requires experimental observation.

Information on more specialized techniques such as pseudo-INDOR experiments and temperature-dependent NMR studies for investigating geminal coupling constants and rotational isomerism, respectively, is also absent from the available literature for this particular compound.

To provide a comprehensive and accurate spectroscopic analysis as requested, further experimental research on Cyclopropane, 1,1-dimethyl-2-methylene- would be necessary. Such research would need to be published in a reputable scientific journal to ensure the validity and reliability of the data. Without such primary sources, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization and Structural Elucidation

Rotational Spectroscopy

There are no specific reports found on the gas-phase millimeter-wave spectroscopy of 1,1-dimethyl-2-methylenecyclopropane. This technique, which probes rotational transitions at high frequencies, is instrumental for studying molecules with small moments of inertia and for observing spectra in excited vibrational states. For a related compound, 1-cyano-2-methylenecyclopropane, its rotational spectrum was collected in the 235 to 500 GHz range, allowing for a detailed analysis. acs.org Such an investigation on 1,1-dimethyl-2-methylenecyclopropane would be valuable for a precise determination of its rotational and centrifugal distortion constants.

A full analysis of the ground and excited vibrational states of 1,1-dimethyl-2-methylenecyclopropane via rotational spectroscopy has not been published. This type of analysis provides crucial information on the interactions between rotational and vibrational motions (vibration-rotation coupling). In the study of 1-cyano-2-methylenecyclopropane, transitions for the ground vibrational state as well as for the first two fundamental excited states and the lowest-energy overtone state were assigned and analyzed. acs.org This allowed for the characterization of the molecule's vibrational energy manifold and the identification of potential Coriolis and anharmonic coupling. A similar study on 1,1-dimethyl-2-methylenecyclopropane would be necessary to elucidate its complex rotational-vibrational energy level structure.

The experimental determination of the dipole moment and inertial defect for 1,1-dimethyl-2-methylenecyclopropane has not been reported. The dipole moment is a key indicator of a molecule's charge distribution and is determined via the Stark effect in rotational spectroscopy. The parent molecule, methylenecyclopropane (B1220202), was determined to have a dipole moment through such methods. researchgate.net The inertial defect, calculated from the principal moments of inertia, provides information about the planarity of a molecule and the contributions of low-frequency vibrations. For a definitive structural and electronic characterization of 1,1-dimethyl-2-methylenecyclopropane, these experimental values would need to be determined through a dedicated rotational spectroscopy study.

Mass Spectrometry for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the identification and quantification of products in organic synthesis. In the context of methylenecyclopropanes, GC-MS is routinely employed to monitor reaction progress, identify products and byproducts, and determine the purity of the isolated compounds.

The synthesis of substituted methylenecyclopropanes often involves transition-metal-catalyzed reactions or intramolecular cyclizations. wikipedia.orgrsc.org For example, the synthesis of a related compound, ethyl methylenecyclopropanecarboxylate, involves a rhodium-catalyzed cyclopropanation followed by an elimination reaction. nih.gov In such multi-step syntheses, GC-MS would be used to:

Confirm the presence of the desired intermediate after the cyclopropanation step.

Monitor the disappearance of the intermediate and the formation of the final methylenecyclopropane product during the elimination reaction.

Identify any isomers or side-products formed, allowing for the optimization of reaction conditions (e.g., temperature, catalyst loading, reaction time).

The mass spectrum of a given product provides its mass-to-charge ratio (m/z), which helps to confirm its molecular weight. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used to distinguish it from isomers. The gas chromatography component separates the different compounds in the reaction mixture based on their volatility and interaction with the column's stationary phase, providing retention times that further aid in identification and quantification. Therefore, GC-MS serves as a critical tool for the structural confirmation of 1,1-dimethyl-2-methylenecyclopropane when it is synthesized as a product in a chemical reaction.

Strategic Applications of Cyclopropane, 1,1 Dimethyl 2 Methylene in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The inherent ring strain of approximately 41.0 kcal mol⁻¹ in the methylenecyclopropane (B1220202) core provides a potent thermodynamic driving force for ring-opening reactions, enabling the formation of more complex cyclic systems. rsc.org This reactivity has been harnessed to synthesize a range of intricate molecular scaffolds.

Synthesis of Methylenetriangulanes

Triangulanes are a class of hydrocarbons composed of spiro-fused cyclopropane (B1198618) rings. rsc.org While Cyclopropane, 1,1-dimethyl-2-methylene- is a key precursor for various complex molecules, its direct application in the synthesis of methylenetriangulanes is not extensively documented in the scientific literature. The synthesis of higher triangulanes often involves precursors and intermediates that may be derived from methylenecyclopropane derivatives through multi-step synthetic sequences. For instance, compounds like 7-methylenedispiro[2.0.2.1]heptane, which bears a structural resemblance to a bridged version of 2,2,3,3-tetramethylmethylenecyclopropane, have been synthesized as intermediates in the pursuit of more complex triangulanes. rsc.org

Access to Polycyclic and Heterocyclic Compounds

Cyclopropane, 1,1-dimethyl-2-methylene- serves as a valuable C3 synthon in cycloaddition reactions to construct polycyclic and heterocyclic frameworks. Transition metal-catalyzed reactions, in particular, have unlocked novel pathways to these complex structures. For example, rhodium-catalyzed intermolecular [3+2+2] cycloaddition reactions of bis(methylenecyclopropanes) with alkynes have been shown to produce functionalized 5-7-3 spirocyclic carbocycles with high regioselectivity and chemoselectivity.

Furthermore, visible-light-induced transformations of methylenecyclopropanes have emerged as a powerful tool for synthesizing polycyclic and heterocyclic compounds that are otherwise challenging to access. rsc.org These reactions often proceed through radical intermediates, leading to a variety of ring-opened or cyclized products. Additionally, the discovery of novel organic reactions involving methylenecyclopropanes has provided new methodologies for the rapid synthesis of elaborately substituted heterocyclic products.

Construction of Spirocyclic Systems

The construction of spirocyclic systems, which are prevalent in many natural products and biologically active molecules, can be efficiently achieved using Cyclopropane, 1,1-dimethyl-2-methylene-. Thermally induced electrocyclic reactions of methylenecyclopropane methylene (B1212753) diketone derivatives provide a facile route to spiro[2.5]octa-3,5-dienes.

Palladium-catalyzed cascade cyclization of methylenecyclopropanes involving an intramolecular Heck-type reaction and subsequent β-hydride eliminations has been developed to furnish spirocyclic compounds containing fluorene (B118485) and 1,2-dihydronaphthalene (B1214177) moieties. wikipedia.org Moreover, visible-light-induced intramolecular difunctionalization of methylenecyclopropanes tethered with a carboxylic acid has been utilized to access spiro[cyclopropane-1,2-indan]ones in high yields. rsc.org The 1,3-dipolar [3+2] cycloaddition of nitrones to methylenecyclopropanes also yields spirocyclopropane-isoxazolidine cycloadducts. researchgate.net

Precursors in Functionalization Reactions

Beyond its role in constructing complex carbocyclic and heterocyclic cores, Cyclopropane, 1,1-dimethyl-2-methylene- is a versatile precursor in a variety of functionalization reactions, enabling the introduction of new chemical moieties through ring-opening or addition pathways.

Radical Annulation for Cyclopentane Derivatives

Visible-light-mediated radical cyclization reactions of α-brominated amide-tethered alkylidenecyclopropanes have been developed to synthesize polycyclic benzazepine derivatives. This process is believed to involve a halogen atom transfer and a radical chain mechanism. Furthermore, visible-light-induced photoannulation of α-naphthyl cyclopropane carboxylic esters can lead to functionalized dihydrophenalenes through a photoredox mechanism involving the photoreductive opening of the cyclopropane ring to an enolate radical, followed by an aryl radical trapping.

| Reaction Type | Reactant | Catalyst/Conditions | Product |

| Radical Cyclization | α-brominated amide-tethered alkylidenecyclopropanes | 4CzIPN, visible light | Polycyclic benzazepine derivatives |

| Photoannulation | α-naphthyl cyclopropane carboxylic esters | Ir(Fppy)3, visible light, electron donor, HAT-catalyst, proton source | Functionalized dihydrophenalenes |

Difunctionalization Approaches

Difunctionalization reactions of Cyclopropane, 1,1-dimethyl-2-methylene- allow for the simultaneous introduction of two new functional groups, often through a ring-opening mechanism. Palladium-catalyzed difunctionalization reactions have proven to be particularly effective. For instance, regiodivergent palladium-catalyzed alkene difunctionalization reactions between diethyl malonate and 1,5-dienes bearing a triflate group can lead to either methylene cyclobutanes or methylene cyclopentanes, depending on the choice of ligand.

Visible-light-induced intramolecular difunctionalization of methylenecyclopropanes tethered with a carboxylic acid provides access to spiro[cyclopropane-1,2-indan]ones. rsc.org This reaction proceeds without the need for a base and involves the generation of an acyl radical from the carboxylic acid.

| Catalyst System | Reactants | Product Type | Reference |

| Palladium(0) / Tris(2,4-di-tert-butylphenyl)phosphite | Diethyl malonate, 1,5-dien-2-yl triflate | Methylene cyclobutanes | |

| Palladium(0) / 1,2-Bis(diphenylphosphino)benzene | Diethyl malonate, 1,5-dien-2-yl triflate | Methylene cyclopentanes | |

| Iridium photocatalyst / Visible light | Methylenecyclopropane tethered with carboxylic acid | Spiro[cyclopropane-1,2-indan]ones | rsc.org |

Sulfonylation Reactions

The reaction of methylenecyclopropanes (MCPs), including 1,1-dimethyl-2-methylenecyclopropane, with sulfonyl chlorides under visible-light catalysis provides a synthetic route to 3-sulfonylated 1,2-dihydronaphthalene derivatives. This transformation proceeds through a radical-mediated pathway. The reaction is initiated by the formation of a sulfonyl radical from the sulfonyl chloride under photocatalysis. This radical then adds to the exocyclic double bond of the methylenecyclopropane, triggering a ring-opening of the strained cyclopropane ring. The resulting radical intermediate subsequently undergoes a ring-closing cyclization to form the 1,2-dihydronaphthalene scaffold, incorporating the sulfonyl group at the 3-position. nih.gov This method highlights the utility of the inherent reactivity of the methylenecyclopropane core to drive complex skeletal rearrangements and functionalizations.

Role in Catalytic Processes

The unique structural and electronic properties of Cyclopropane, 1,1-dimethyl-2-methylene- make it a valuable participant in various catalytic processes. It can function both as a ligand for transition metals and as a reactive substrate in catalytic bond-forming reactions.

Ligand Behavior in Organometallic Complexes

Cyclopropane, 1,1-dimethyl-2-methylene-, like other methylenecyclopropanes, can act as a ligand in organometallic complexes. The interaction with the metal center typically involves the π-system of the exocyclic double bond, leading to the formation of η²-complexes. Stable complexes of this nature have been reported with a variety of transition metals, including rhodium(I), iridium(I), platinum(0), and platinum(II). In these complexes, the methylenecyclopropane moiety coordinates to the metal through its double bond, which can influence the electronic and steric environment of the metal center.

A notable example is the synthesis of π-methylenecyclopropanebis(triphenylphosphine)nickel(0). This complex can be prepared by the displacement of an ethylene (B1197577) ligand from π-ethylenebis(triphenylphosphine)nickel by methylenecyclopropane. The reactivity and catalytic properties of such complexes are a subject of ongoing research, exploring their potential in mediating various organic transformations.

Substrates in Transition Metal-Catalyzed C-C and C-X Bond Formations

The high ring strain of Cyclopropane, 1,1-dimethyl-2-methylene- makes it an excellent substrate for a range of transition metal-catalyzed reactions that involve the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These transformations often proceed via ring-opening of the cyclopropane ring, which provides a thermodynamic driving force for the reaction.

Cycloaddition Reactions: Methylenecyclopropanes are known to participate in formal [3+2] cycloaddition reactions with various unsaturated partners, such as alkenes, aldehydes, and imines, catalyzed by transition metals. These reactions provide efficient routes to five-membered carbocycles and heterocycles. For instance, gold(I) catalysis can mediate a formal (4+1) cycloaddition of 7-aryl-1,3,5-cycloheptatrienes with methylenecyclopropanes to form cyclopentenes. nih.gov In this process, the gold(I) catalyst is proposed to play a triple role: isomerizing the methylenecyclopropane to a cyclobutene (B1205218), generating a gold(I) carbene from the cycloheptatriene, and finally mediating the cleavage of the resulting bicyclo[2.1.0]pentane to afford the cyclopentene (B43876) product. nih.gov

Heck-Type Reactions: The exocyclic double bond of methylenecyclopropanes can undergo Heck-type reactions. In these palladium-catalyzed processes, an aryl or vinyl halide couples with the alkene moiety. This initially forms a cyclopropylcarbinylpalladium complex, which can then undergo further transformations typical of palladium intermediates, such as β-hydride elimination or reductive elimination, to yield a variety of products. The Heck reaction is a powerful tool for C-C bond formation, allowing for the substitution of the exocyclic methylene group. researchgate.net

The general mechanism for the Heck reaction involves the oxidative addition of the halide to a palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and finally, reductive elimination to regenerate the catalyst. researchgate.net

| Reaction Type | Catalyst | Reactants | Product Type |

| Sulfonylation | Visible Light (Photocatalyst) | Sulfonyl Chloride | 3-Sulfonylated 1,2-dihydronaphthalene |

| [3+2] Cycloaddition | Transition Metals (e.g., Pd, Ni) | Alkenes, Aldehydes, Imines | Five-membered carbocycles/heterocycles |

| Formal [4+1] Cycloaddition | Gold(I) | 7-Aryl-1,3,5-cycloheptatriene | Cyclopentene |

| Heck Reaction | Palladium | Aryl/Vinyl Halide | Substituted Alkene |

Polymerization Chemistry of Methylenecyclopropane Derivatives

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization is a critical mechanism for converting cyclic monomers into polymers. For methylenecyclopropane (B1220202) (MCP) derivatives, this process involves the cleavage of the strained three-membered ring, leading to the formation of linear polymer chains with repeating units that differ structurally from the parent monomer.

Palladium complexes are effective catalysts for the ROP of methylenecyclopropanes. nih.govrsc.org The mechanism of palladium-catalyzed reactions with these monomers often involves the cleavage of a C-C bond within the cyclopropane (B1198618) ring. nih.gov While much of the research focuses on isomerization or hydrofunctionalization reactions, the underlying mechanistic steps are relevant to polymerization. nih.govorganic-chemistry.orgrsc.org For instance, the process can be initiated by the formation of a hydrido-palladium species which then undergoes hydropalladation across the olefinic part of the MCP. organic-chemistry.org

In the context of polymerization, a proposed pathway involves the insertion of the methylenecyclopropane's exocyclic double bond into a palladium-alkyl or palladium-hydride bond. This is followed by a β-carbon elimination step, which results in the opening of the strained cyclopropyl (B3062369) ring. researchgate.net This ring-opening step is crucial as it drives the polymerization forward and incorporates the opened ring structure into the growing polymer chain. For substituted MCPs, the regioselectivity of this ring-opening is a key factor that determines the final polymer microstructure. nih.gov Density Functional Theory (DFT) calculations have been employed to elucidate the mechanistic details and the origins of selectivity in such reactions. nih.gov The choice of ligands on the palladium center and the specific substituents on the methylenecyclopropane monomer can significantly influence the catalytic activity and the structure of the resulting polymer.

Ring-opening polymerization offers a pathway to a variety of polymer architectures. rsc.org The structure of the polymer is dictated by the polymerization mechanism and the nature of the monomer. Through ROP of methylenecyclopropane derivatives, polymers containing repeating units with exo-methylene groups can be synthesized. capes.gov.bracs.org For example, the polymerization of methylenecyclopropane (MCP) can yield a polymer with the repeating unit -[CH₂CH₂C(=CH₂)]n-. acs.org

The precise control over polymer architecture is a significant advantage of techniques like ROP. researchgate.net By carefully selecting catalysts and reaction conditions, it is possible to synthesize polymers with well-defined structures. researchgate.net In some cases, specialized polymerization techniques can lead to complex polymeric architectures (CPAs), such as star polymers or bottle-brush copolymers, although this is more established for other ROP systems. rsc.org For MCPs, the primary architecture is typically a linear chain functionalized with exo-methylene groups along the backbone. These pendant double bonds are available for further post-polymerization modification, allowing for the synthesis of a wide array of functional materials.

Emerging Research Directions and Future Perspectives

Exploration of New Catalytic Systems for Controlled Transformations

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of 1,1-dimethyl-2-methylenecyclopropane. Transition metal catalysis, in particular, has been a fruitful area of research for MCPs in general, and these principles are being extended to substituted derivatives.

Palladium-catalyzed reactions have shown considerable promise. For instance, palladium(0) catalysts can facilitate the intramolecular cascade cyclization of MCPs, leading to the formation of complex spirocyclic compounds. figshare.com These reactions often proceed through the opening of the cyclopropane (B1198618) ring, forming a trimethylenemethane (TMM)-palladium intermediate, which can then undergo further reactions. Another significant advancement is the palladium-catalyzed hydroalkylation of MCPs with simple hydrazones, which act as carbanion equivalents. This method allows for a highly selective cleavage of the C-C sigma bond under mild conditions, yielding C-alkylated terminal alkenes. rsc.orgrsc.org

Future research in this area is likely to focus on:

Earth-Abundant Metal Catalysts: Exploring the use of catalysts based on more abundant and less expensive metals like iron, copper, and nickel to perform transformations currently reliant on precious metals like palladium.

Photoredox Catalysis: Visible-light-induced transformations of MCPs have emerged as a powerful tool. rsc.org The development of new photoredox catalysts could enable novel and more sustainable reaction pathways for 1,1-dimethyl-2-methylenecyclopropane, potentially leading to the synthesis of unique molecular architectures.

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and organocatalysis, could offer synergistic effects, leading to new reactivities and improved stereocontrol in the transformations of 1,1-dimethyl-2-methylenecyclopropane.

| Catalyst System | Transformation | Product Type |

| Palladium(0) | Intramolecular Cascade Cyclization | Spirocyclic Compounds |

| Palladium with Hydrazones | Hydroalkylation | C-alkylated Terminal Alkenes |